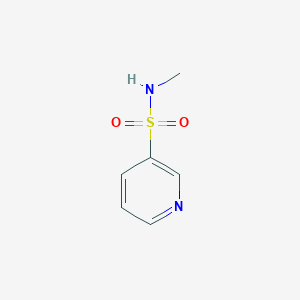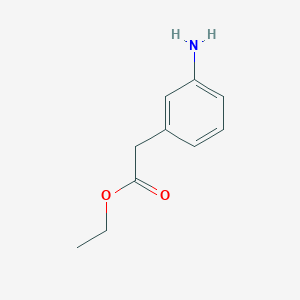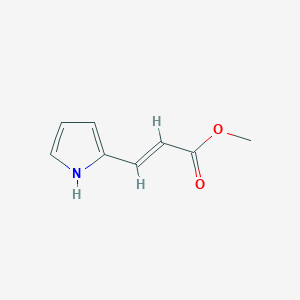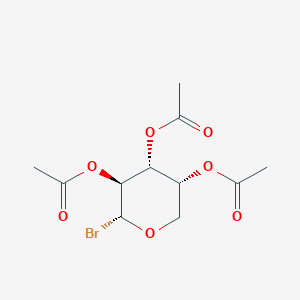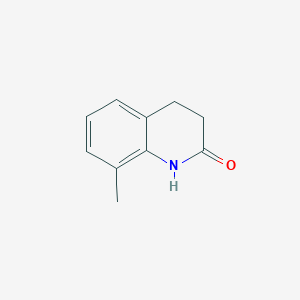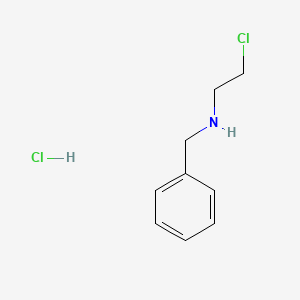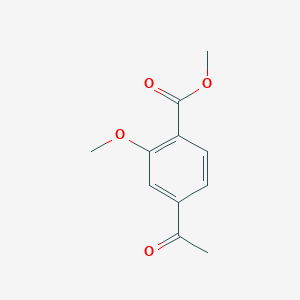
Methyl 4-acetyl-2-methoxybenzoate
Overview
Description
Methyl 4-acetyl-2-methoxybenzoate is a compound that is structurally related to various benzoate esters, which are often studied for their diverse applications in pharmaceuticals, cosmetics, and food preservation. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate and methyl 4-methoxybenzoates have been analyzed for their structural and thermochemical properties, as well as their potential in synthetic organic chemistry .
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials that are readily available or can be synthesized through a series of reactions. For instance, the synthesis of novel heterocyclic compounds derived from 4-methoxybenzyl-related structures has been reported, indicating the versatility of methoxybenzoate derivatives in the formation of complex molecules with potential biological activities . Additionally, the synthesis of 4-methoxy-\u03b1-methylbenzyl esters showcases the use of methoxybenzyl groups as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate, a compound similar to this compound, has been determined using single-crystal X-ray diffraction, revealing a 3D framework stabilized by extensive intermolecular hydrogen bonding . Computational methods such as Density Functional Theory (DFT) are also employed to predict the molecular structure and vibrational frequencies of related methoxybenzoate molecules .
Chemical Reactions Analysis
Methoxybenzoate derivatives participate in various chemical reactions, including the Sharpless asymmetric dihydroxylation, which has been applied to allylic 4-methoxybenzoates to achieve high diastereoselectivity in the synthesis of polyols . Photochemical reactions have also been explored, such as the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate to yield specific benzophenone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoate derivatives are characterized using experimental techniques like combustion calorimetry and thermogravimetry, as well as computational methods. These studies provide insights into the enthalpies of formation, electronic density, and noncovalent interactions of the molecules . Spectroscopic methods, including FT-IR, micro-Raman, and UV-Vis, are utilized to investigate the properties of related compounds, and the results are often supported by quantum chemical calculations .
Scientific Research Applications
Thermochemical Properties
- A study by Flores et al. (2019) explored the thermochemical properties of methyl methoxybenzoates, including their combustion and vaporization enthalpies. Such research can be crucial for understanding the stability and reactivity of Methyl 4-acetyl-2-methoxybenzoate, which can have implications in material science and chemical synthesis Flores et al., 2019.
Synthesis and Chemical Behavior
- Research on the synthesis of methyl methoxybenzoate derivatives, like the work by Chen Bing-he (2008) on Methyl 4-bromo-2-methoxybenzoate, can provide insights into synthetic routes and the chemical behavior of this compound. Understanding these synthetic pathways can be essential for the development of new chemical entities or intermediates in pharmaceutical and organic chemistry Chen Bing-he, 2008.
Potential Biological Activities
- Studies on compounds with similar structures, such as the investigation of the antibacterial properties of zinc complexes of benzothiazole-derived Schiff bases by Chohan et al. (2003), suggest that derivatives of methoxybenzoates could also possess biological activities. This opens up research avenues for this compound in the development of new therapeutics or bioactive materials Chohan et al., 2003.
Neuroprotective Effects
- The neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, as studied by Cai et al. (2016), indicate that methoxybenzoate derivatives might have potential in treating neurodegenerative diseases or protecting neuronal cells from oxidative stress. This could be an area of interest for further research on this compound Cai et al., 2016.
Safety and Hazards
While specific safety and hazard information for “Methyl 4-acetyl-2-methoxybenzoate” is not available, related compounds like “Methyl 4-methoxybenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-acetyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVANVGEMKEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


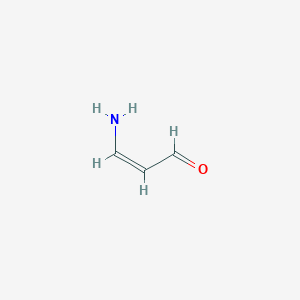
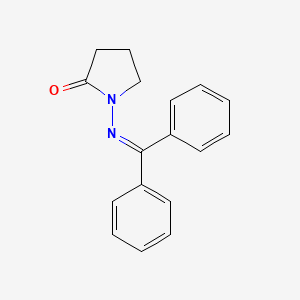

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
